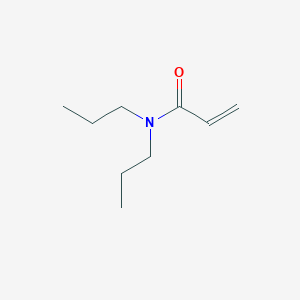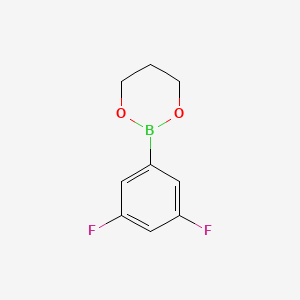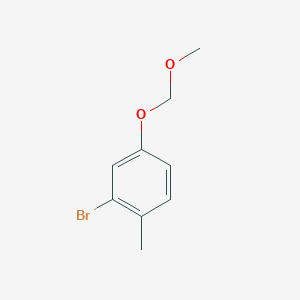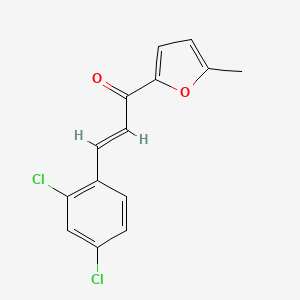
(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as DMPF, is a synthetic organic compound that has been widely studied for its potential applications in medicinal chemistry and drug discovery. DMPF is a member of the class of compounds known as furanones, which are characterized by the presence of a five-membered ring containing one oxygen atom. This compound has been found to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of DMPF is not well understood, but it is thought to involve the inhibition of multiple targets. For example, DMPF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, DMPF has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. Finally, DMPF has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPF have been studied in a number of cell and animal models. In cell culture models, DMPF has been found to inhibit the growth of a variety of cancer cell lines, including lung, breast, and prostate cancer. Additionally, DMPF has been found to induce apoptosis in cancer cells, as well as inhibit angiogenesis. In animal models, DMPF has been found to reduce inflammation and possess anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DMPF in laboratory experiments offers several advantages. Firstly, DMPF is relatively easy to synthesize from commercially available starting materials. Additionally, DMPF has been found to possess a range of biological activities, making it an ideal compound for the study of a variety of diseases. Finally, DMPF is relatively stable, making it suitable for use in a variety of laboratory experiments.
The main limitation of DMPF is that the mechanism of action is not well understood. Additionally, the long-term effects of DMPF on human health are not known, and further research is needed to determine its safety.
Orientations Futures
The potential applications of DMPF in medicinal chemistry and drug discovery are numerous, and there are many directions for future research. Firstly, further research is needed to elucidate the mechanism of action of DMPF. Additionally, further studies are needed to investigate the long-term safety of DMPF in humans. Finally, further research is needed to investigate the potential of DMPF as an anti-cancer agent, as well as its potential applications in other diseases.
Méthodes De Synthèse
DMPF can be synthesized from commercially available starting materials, such as 2,4-dichlorophenylacetic acid and 5-methylfuran-2-yl prop-2-en-1-one. The synthesis procedure involves a series of steps, including esterification, reduction, and cyclization. The esterification step involves the reaction of the acid and the furanone, which is then followed by a reduction step using sodium borohydride. Finally, the cyclization of the ester intermediate is performed using a base, such as potassium carbonate, to form the desired product.
Applications De Recherche Scientifique
DMPF has been studied extensively in the scientific literature for its potential applications in medicinal chemistry and drug discovery. It has been found to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In particular, DMPF has been found to possess strong anticancer activity in a number of cancer cell lines, including lung, breast, and prostate cancer. Additionally, DMPF has been shown to inhibit the growth of tumor cells by inducing apoptosis and by inhibiting angiogenesis.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9-2-7-14(18-9)13(17)6-4-10-3-5-11(15)8-12(10)16/h2-8H,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDJRWAUGOWOCA-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

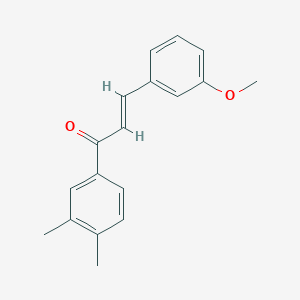

![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)


